2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride
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Overview
Description
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with notable applications in various scientific fields. It is characterized by the presence of a piperazine ring and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in research due to its potential biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and piperazine ring allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and fluorine atoms play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-4-(piperazin-1-yl)phenol
- 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
Compared to similar compounds, 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride stands out due to its specific substitution pattern and the presence of fluorine atoms.
Properties
CAS No. |
2728039-58-3 |
---|---|
Molecular Formula |
C10H14Cl2F2N2O |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
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